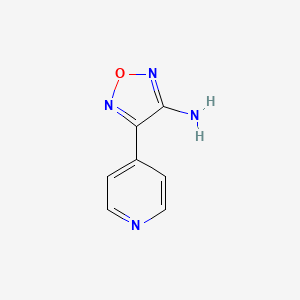

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine

Description

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amine group at position 3 and a pyridin-4-yl group at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The pyridinyl moiety enhances solubility and facilitates π-π interactions with biological targets, while the oxadiazole ring contributes to metabolic stability and hydrogen bonding .

Properties

IUPAC Name |

4-pyridin-4-yl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLMLKUBPKJHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of pyridine derivatives with oxadiazole precursors. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with nitrous acid to form the corresponding diazonium salt, which is then cyclized to produce the oxadiazole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogues differ in substituents at position 4 of the oxadiazole ring. These variations influence physicochemical properties and bioactivity:

Key Observations :

Reaction Efficiency Comparison

| Compound | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| This compound | Pyridin-4-ylboronic acid, Pd catalyst | 80 | 12 | 65 |

| 4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine | 2-Fluorobenzonitrile, NH₂OH·HCl | 100 | 24 | 72 |

| 4-(2,5-Dimethylpyrrol-1-yl) derivative | 2,5-Hexanedione, AcOH | 40–45 | 2 | 72 |

Challenges :

Antidiabetic Activity

- 4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (POA): Binds to 11β-HSD1, GFAT, SIRT6, and aldose reductase with affinities (−8.0 to −9.5 kcal/mol), outperforming metformin .

Antiproliferative Activity

Toxicity Profiles

- Fluorophenyl analogues : High metabolic stability but may accumulate in adipose tissue .

Biological Activity

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Synthesis

Molecular Formula : CHNO

Molecular Weight : 162.15 g/mol

The synthesis of this compound typically involves the reaction of pyridine derivatives with oxadiazole precursors. One common method includes the reaction of 4-pyridinecarboxylic acid hydrazide with nitrous acid to create a diazonium salt that cyclizes to form the oxadiazole ring.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit the growth of pathogenic microorganisms due to their ability to disrupt cellular processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways. For example, it has been shown to inhibit specific kinases involved in cell proliferation and survival .

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes related to cancer progression and microbial metabolism.

- Receptor Modulation : It can bind to specific receptors, altering their activity and affecting downstream signaling pathways.

- Oxidative Stress Reduction : Some studies suggest that it may possess antioxidant properties that help mitigate oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Comparative Analysis

When compared with similar compounds such as 4-(Pyridin-3-yl)-1,2,5-oxadiazol-3-amines and other oxadiazole derivatives, this compound exhibits unique reactivity and biological profiles due to its specific substitution patterns on the pyridine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.